molecular formula C11H15ClN2O3 B5002395 N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea

N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea

Cat. No. B5002395
M. Wt: 258.70 g/mol
InChI Key: LIHLYORFBACUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has shown promise as a tool for investigating various biochemical and physiological processes, and has been used in a number of different research applications.

Mechanism of Action

The exact mechanism of action of N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea is not fully understood, but it is believed to act as a modulator of certain ion channels and receptors in the brain. Specifically, this compound has been shown to interact with the NMDA receptor, which is involved in a number of different physiological processes including learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of different biochemical and physiological effects in both animal and human studies. These effects include changes in neurotransmitter levels, alterations in brain activity patterns, and changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea as a research tool is its specificity for certain ion channels and receptors in the brain. This allows researchers to investigate the function of these channels and receptors in a more targeted and precise way than with other compounds. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.

Future Directions

There are a number of different future directions for research involving N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea. One area of interest is the potential use of the compound in treating various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Another area of interest is the development of more potent analogs of this compound, which could be used to investigate the function of ion channels and receptors in the brain with even greater precision. Finally, there is also interest in exploring the potential use of this compound in other areas of research, such as cancer biology and drug discovery.

Synthesis Methods

The synthesis of N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea has been used in a number of different scientific research applications, including as a tool for investigating the function of certain ion channels and receptors in the brain. The compound has also been studied for its potential use in treating a variety of different neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

3-(4-chloro-2,5-dimethoxyphenyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-14(2)11(15)13-8-6-9(16-3)7(12)5-10(8)17-4/h5-6H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHLYORFBACUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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